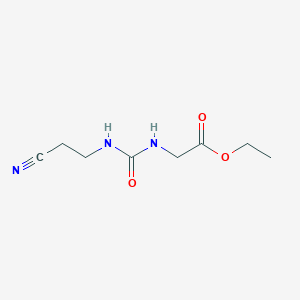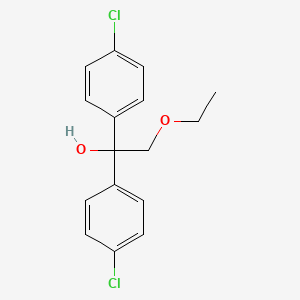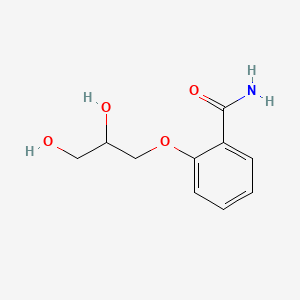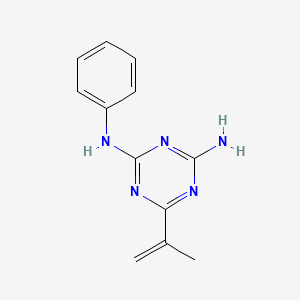
N~2~-Phenyl-6-(prop-1-en-2-yl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-TRIAZINE-2,4-DIAMINE,6-(1-METHYLETHENYL)-N2-PHENYL-: is a chemical compound with the molecular formula C12H12N6. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by the presence of a triazine ring substituted with diamine and phenyl groups, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-TRIAZINE-2,4-DIAMINE,6-(1-METHYLETHENYL)-N2-PHENYL- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with aniline derivatives in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the triazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts such as palladium or platinum can also enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-TRIAZINE-2,4-DIAMINE,6-(1-METHYLETHENYL)-N2-PHENYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines. Substitution reactions result in various substituted triazine derivatives.
Scientific Research Applications
1,3,5-TRIAZINE-2,4-DIAMINE,6-(1-METHYLETHENYL)-N2-PHENYL- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,5-TRIAZINE-2,4-DIAMINE,6-(1-METHYLETHENYL)-N2-PHENYL- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular functions. These interactions are mediated by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-TRIAZINE-2,4-DIAMINE,6-(1-METHYLETHENYL)-N-(4-NITROPHENYL)
- 1,3,5-TRIAZINE-2,4-DIAMINE,6-(1-METHYLETHENYL)-N-OCTADECYL-
- 1,3,5-TRIAZINE-2,4-DIAMINE,6-(1-METHYLETHENYL)-N-PROPYL-
Uniqueness
Compared to similar compounds, 1,3,5-TRIAZINE-2,4-DIAMINE,6-(1-METHYLETHENYL)-N2-PHENYL- exhibits unique properties due to the presence of the phenyl group, which enhances its stability and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and materials with specific properties.
Properties
CAS No. |
27062-25-5 |
|---|---|
Molecular Formula |
C12H13N5 |
Molecular Weight |
227.27 g/mol |
IUPAC Name |
2-N-phenyl-6-prop-1-en-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H13N5/c1-8(2)10-15-11(13)17-12(16-10)14-9-6-4-3-5-7-9/h3-7H,1H2,2H3,(H3,13,14,15,16,17) |
InChI Key |
IQBUJENIFHNTFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=NC(=NC(=N1)NC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


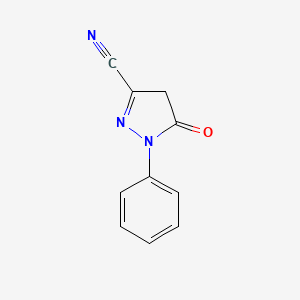
![2-Amino-N-[2-(dimethylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B14005551.png)
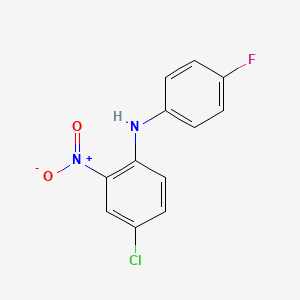
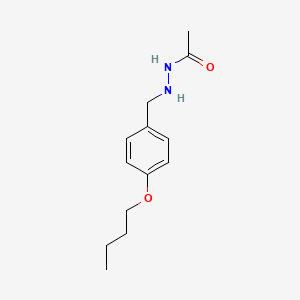
![1,2-Propanediol, 3-[(4-aminophenyl)amino]-](/img/structure/B14005559.png)
![4-[2-(3,5-Dimethyl-2-oxo-cyclohexyl)-2-oxo-ethyl]piperidine-2,6-dione](/img/structure/B14005575.png)
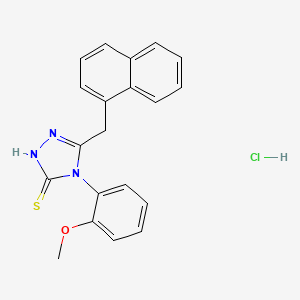
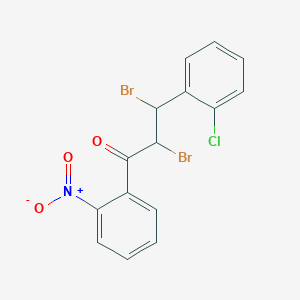
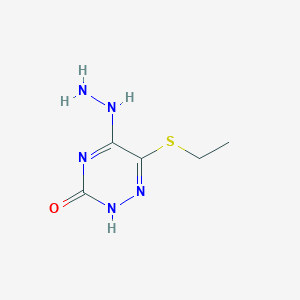
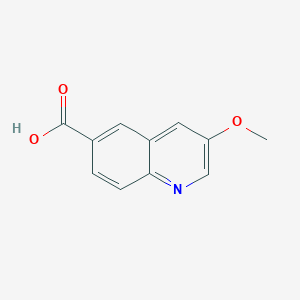
![Butanoic acid, 2-[(1-methylethyl)nitrosoamino]-](/img/structure/B14005599.png)
